An In-depth Technical Guide to the Physical and Chemical Properties of 1-(o-Tolyl)piperazine Hydrochloride
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(o-Tolyl)piperazine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary and Core Application
1-(o-Tolyl)piperazine hydrochloride is a pivotal chemical intermediate, primarily recognized for its role as a structural scaffold in the synthesis of pharmacologically active molecules.[1] As a member of the arylpiperazine class, its unique molecular architecture allows for versatile chemical modifications, making it a valuable building block in drug discovery.[1] This guide provides a comprehensive overview of its essential physical and chemical properties, synthesis, analytical methodologies, and handling protocols, designed to support professionals in pharmaceutical and chemical research. Its principal application lies in neuropharmacology, where it serves as a precursor for developing novel therapeutic agents targeting neurological disorders such as anxiety and depression by interacting with various neurotransmitter systems.[1][2]
Molecular Structure and Physicochemical Identifiers
The structural integrity and properties of 1-(o-Tolyl)piperazine hydrochloride are fundamental to its reactivity and function in synthesis.
Chemical Structure and Protonation State
1-(o-Tolyl)piperazine is a disubstituted piperazine featuring a tolyl group on one nitrogen atom (N1) and a hydrogen on the other (N4). As a diamine, it can be protonated at one or both nitrogen atoms. The most common form is the monohydrochloride salt, where one nitrogen atom is protonated and associated with a chloride counter-ion.
Due to the electron-donating nature of the alkyl spacer and the electron-withdrawing nature of the aryl group, the N4 nitrogen is more basic than the N1 nitrogen. Therefore, in the monohydrochloride salt, protonation preferentially occurs at the secondary amine (N4), which is crucial for understanding its reactivity in subsequent synthetic steps. Dihydrochloride salts, where both nitrogens are protonated, can also be formed and are commercially available.[3]
Caption: Workflow for the synthesis of 1-(o-Tolyl)piperazine HCl.
Step-by-Step Experimental Protocol
PART A: Synthesis of 1-(o-Tolyl)piperazine (Free Base)
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Reactor Setup : To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add sodium tert-butoxide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., BINAP, 2-4 mol%).
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Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
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Reagent Addition : Add anhydrous toluene, followed by piperazine (2.0 eq, used in excess to minimize diarylation) and 2-chlorotoluene (1.0 eq).
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Reaction : Heat the mixture to reflux (approx. 110°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Causality: The palladium catalyst and ligand system facilitate the carbon-nitrogen bond formation. The strong base is required to deprotonate the piperazine, making it nucleophilic. An inert atmosphere is critical to prevent catalyst degradation.
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Workup : After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification : Concentrate the filtrate under reduced pressure. Purify the crude oil via vacuum distillation or silica gel column chromatography to yield pure 1-(o-tolyl)piperazine.
PART B: Formation of the Hydrochloride Salt
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Dissolution : Dissolve the purified 1-(o-tolyl)piperazine (1.0 eq) in a minimal amount of a dry, non-protic solvent such as diethyl ether or isopropyl alcohol (IPA).
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Acidification : Cool the solution in an ice bath (0°C). Slowly add a solution of hydrogen chloride (1.0-1.1 eq, e.g., 2M HCl in diethyl ether) dropwise with stirring.
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Self-Validation: The immediate formation of a white precipitate upon addition of HCl confirms the presence of the basic amine and successful salt formation.
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Isolation : Stir the resulting slurry at 0°C for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
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Washing and Drying : Wash the filter cake with cold, dry diethyl ether to remove any unreacted starting material or impurities. Dry the product under vacuum to yield 1-(o-Tolyl)piperazine hydrochloride as a white crystalline solid.
Analytical Methodologies for Quality Control
Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the standard method for assessing the purity of 1-(o-Tolyl)piperazine HCl.
Caption: Standard HPLC workflow for purity analysis.
Detailed HPLC Protocol:
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Column : C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A : 0.1% Formic Acid in Water.
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Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
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Gradient Program :
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0-2 min: 10% B
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2-15 min: 10% to 90% B
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15-18 min: 90% B
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18-20 min: 10% B (re-equilibration)
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Flow Rate : 1.0 mL/min.
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Column Temperature : 30°C.
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Detection Wavelength : 254 nm (due to the aromatic tolyl group).
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Injection Volume : 10 µL.
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Sample Preparation : Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
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System Suitability : A successful run will show a sharp, well-defined peak for the main compound with good separation from any impurity peaks. The retention time should be consistent across injections.
Spectroscopic Characterization
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¹H NMR Spectroscopy : The proton NMR spectrum is used for structural confirmation. Expected signals include:
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A singlet for the methyl (CH₃) protons around 2.3 ppm.
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Multiplets for the aromatic protons of the tolyl group between 6.9-7.3 ppm.
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Broad signals for the piperazine ring protons (CH₂), typically between 3.0-3.5 ppm.
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A very broad signal for the protonated amine (N⁺H₂) which may exchange with residual water in the solvent.
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Infrared (IR) Spectroscopy : IR analysis confirms the presence of key functional groups.
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A broad absorption band in the 2400-2800 cm⁻¹ region is characteristic of a secondary amine salt (R₂N⁺H₂).
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C-H stretching vibrations from the aromatic and aliphatic groups will appear around 2850-3100 cm⁻¹.
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C=C stretching from the aromatic ring will be visible around 1600 cm⁻¹ and 1490 cm⁻¹.
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Safety, Handling, and Storage
Proper handling is crucial to ensure laboratory safety and maintain the integrity of the compound.
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Hazard Identification : 1-(o-Tolyl)piperazine hydrochloride is classified as an irritant. It is known to cause skin irritation and serious eye irritation. Inhalation of the powder may cause respiratory tract irritation. [4]* Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Handling : Avoid generating dust. Use appropriate tools for weighing and transferring the solid. In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.
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Storage : Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. The container should be kept tightly closed to prevent moisture absorption. [1]
References
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LabSolutions. (n.d.). 1-(o-Tolyl)piperazine Hydrochloride. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). 1-(o-Tolyl)piperazine Hydrochloride. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). Piperazine, hydrochloride (1:?). Retrieved January 7, 2026, from [Link]
- Rochel, N., & Derunes, C. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Desantis, J., Mammoli, A., Eleuteri, M., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1081-1088.
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GSRS. (n.d.). 1-(O-TOLYL)PIPERAZINE DIHYDROCHLORIDE. Retrieved January 7, 2026, from [Link]
Sources
- 1. uregina.ca [uregina.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(o-Tolyl)piperazine, 100 g, CAS No. 39512-51-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. 1-(o-Tolyl)piperazine Hydrochloride | C11H17ClN2 | CID 12227895 - PubChem [pubchem.ncbi.nlm.nih.gov]
